Dibutyl phosphite
Overview
Description
Dibutyl phosphite is an organophosphorous compound with the chemical formula C₈H₁₉O₃PThis compound is a diester linked to phosphorous acid and is commonly used in various chemical industries and processes .
Mechanism of Action
Target of Action
Dibutyl phosphite, also known as Dibutyl phosphonate, is primarily used as an antioxidant . It targets polymers and helps in their stabilization against degradation during processing and long-term applications .
Mode of Action
This compound interacts with its targets (polymers) by functioning as an antioxidant . The compound’s reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . It undergoes addition reactions with Schiff bases to yield specific compounds .
Biochemical Pathways
It’s known that the compound functions as an antioxidant and plays a role in the reduction of hydroperoxides . This suggests that it may be involved in pathways related to oxidative stress and polymer degradation.
Result of Action
The primary result of this compound’s action is the stabilization of polymers against degradation . This is achieved through its function as an antioxidant, reducing hydroperoxides and preventing oxidative damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as an antioxidant may be affected by the nature of the substrate to be stabilized and the reaction conditions . Furthermore, it’s used as an antiwear and extreme-pressure additive in industrial gear oils , suggesting that its action can be influenced by mechanical stress and temperature.
Biochemical Analysis
Biochemical Properties
It is known that it is stable in neutral, acidic, or alkaline solution
Cellular Effects
Dibutyl phosphite may have various effects on cells. For instance, it has been reported to cause skin irritation and serious eye irritation
Molecular Mechanism
It is known to slowly react with water to form phosphoric acid and corresponding organic alcohol
Temporal Effects in Laboratory Settings
In laboratory settings, this compound may have various temporal effects. It is known to be stable and its degradation over time is slow
Metabolic Pathways
It is known to slowly react with water to form phosphoric acid and corresponding organic alcohol
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. It is known to be about the same density as water and slowly dissolves in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl phosphite can be synthesized through the esterification of phosphorous acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorous trichloride with butanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The resulting this compound is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Dibutyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with Schiff bases to yield 1,4-bis[N-methyl(dibutoxyphosphonyl)-1-(2-furyl)]diaminobenzene and 4,4’-bis[N-methyl(dibutoxyphosphonyl)-1-phenyl]benzidine .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to dibutyl phosphate using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to phosphorous acid using reducing agents like lithium aluminum hydride.
Major Products Formed:
Oxidation: Dibutyl phosphate
Reduction: Phosphorous acid
Substitution: Phosphonates and phosphoramidates
Scientific Research Applications
Dibutyl phosphite has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonates and phosphoramidates.
Biology: this compound is used in the study of enzyme-catalyzed reactions involving phosphorous-containing compounds.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Comparison with Similar Compounds
Dibutyl phosphate: Similar in structure but contains a phosphate group instead of a phosphite group.
Tributyl phosphate: Contains three butyl groups attached to a phosphate group.
Diethyl phosphite: Contains ethyl groups instead of butyl groups attached to a phosphite group.
Uniqueness: Dibutyl phosphite is unique due to its specific reactivity with Schiff bases and its ability to act as an antiwear additive in lubricants. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
dibutoxy(oxo)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPSWZSRKYCQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[P+](=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027438 | |
Record name | Dibutyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibutyl phosphite appears as a clear colorless liquid. Contact may severely irritate skin, eyes and mucous membranes., Liquid | |
Record name | DIBUTYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phosphonic acid, dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
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Flash Point |
120 °F (NFPA, 2010) | |
Record name | DIBUTYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
109-47-7; 1809-19-4, 1809-19-4 | |
Record name | DIBUTYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dibutyl hydrogen phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809194 | |
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Record name | Dibutyl phosphite | |
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Record name | Phosphonic acid, dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dibutyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027438 | |
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Record name | Dibutyl phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIBUTYL PHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R149712Z1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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